![molecular formula C14H19NO4 B259191 Propyl 4-[(propoxycarbonyl)amino]benzoate](/img/structure/B259191.png)
Propyl 4-[(propoxycarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-[(propoxycarbonyl)amino]benzoate, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzoic acid ester family and is commonly used as a tool compound in biochemistry research. PPB is known for its ability to selectively inhibit protein-protein interactions, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of Propyl 4-[(propoxycarbonyl)amino]benzoate involves the selective inhibition of protein-protein interactions. This compound binds to a specific site on the target protein, preventing it from interacting with its binding partner. This selective inhibition allows researchers to study the effects of specific protein-protein interactions on various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit protein-protein interactions, this compound has been shown to have anti-inflammatory and analgesic properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Propyl 4-[(propoxycarbonyl)amino]benzoate in lab experiments is its ability to selectively inhibit protein-protein interactions. This allows researchers to study the effects of specific interactions on various biological processes. However, one limitation of using this compound is its potential for off-target effects. This compound may interact with other proteins or molecules in the cell, leading to unintended effects.
Direcciones Futuras
There are many potential future directions for research involving Propyl 4-[(propoxycarbonyl)amino]benzoate. One area of interest is the development of new compounds based on the structure of this compound. These compounds may have improved selectivity and potency, making them valuable tools for studying protein-protein interactions. Another area of interest is the development of this compound-based therapies for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, researchers may continue to explore the anti-inflammatory and analgesic properties of this compound, potentially leading to the development of new pain management therapies.
Métodos De Síntesis
Propyl 4-[(propoxycarbonyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of benzoic acid with propyl chloroformate and propylamine. Another commonly used method involves the reaction of 4-aminobenzoic acid with propyl chloroformate and triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Propyl 4-[(propoxycarbonyl)amino]benzoate has a wide range of potential applications in scientific research. One of the most significant uses of this compound is in the study of protein-protein interactions. This compound has been shown to selectively inhibit the interaction between specific proteins, allowing researchers to study the effects of these interactions on various biological processes. This tool compound has been used in the study of cancer, infectious diseases, and other areas of biomedical research.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
propyl 4-(propoxycarbonylamino)benzoate |
InChI |
InChI=1S/C14H19NO4/c1-3-9-18-13(16)11-5-7-12(8-6-11)15-14(17)19-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
Clave InChI |
MLDLZIABKQWDJE-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)OCCC |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



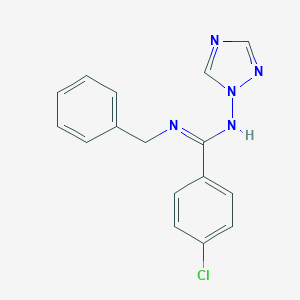
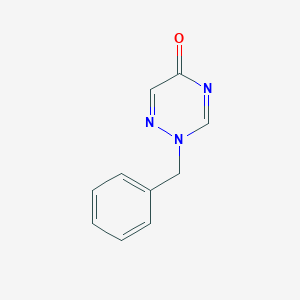
![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
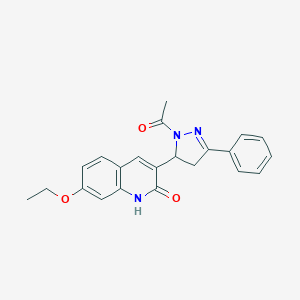
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
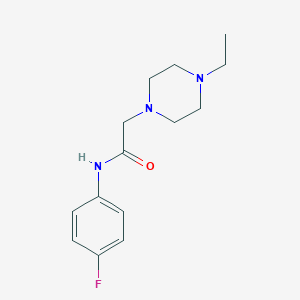
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)
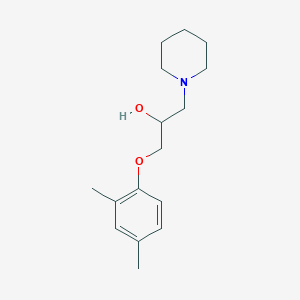
![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)